3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran
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Overview
Description
3-Phenyl-4,5,6,7-tetrahydrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of 3-Phenyl-4,5,6,7-tetrahydrobenzofuran makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzofuran typically involves multi-component domino reactions. One efficient method includes reacting phenacyl bromides, N-heterocycles, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds in the presence of a catalytic amount of DABCO (1,4-diazabicyclo [2.2.2]octane) in water under reflux . This method is advantageous due to its high diastereoselectivity, excellent yields, and environmentally friendly conditions.
Industrial Production Methods: Industrial production of 3-Phenyl-4,5,6,7-tetrahydrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,5,6,7-tetrahydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
3-Phenyl-4,5,6,7-tetrahydrobenzofuran has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, triazolyl substituted derivatives of the compound have been shown to inhibit H+,K±ATPase, a key enzyme involved in gastric acid secretion . The inhibition occurs through binding to the enzyme’s active site, leading to a decrease in proton pump activity and subsequent reduction in acid production .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: Similar in structure but contains a sulfur atom instead of oxygen.
3-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester: A derivative with additional functional groups.
Uniqueness: 3-Phenyl-4,5,6,7-tetrahydrobenzofuran stands out due to its unique combination of a benzofuran core with a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance .
Properties
CAS No. |
88928-42-1 |
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Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C14H14O/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
DEDVCHXHRANEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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